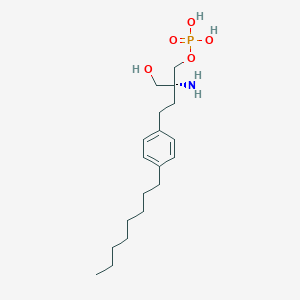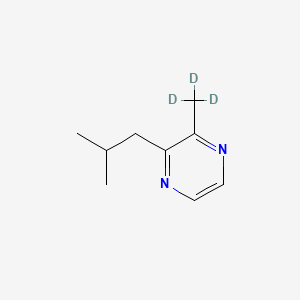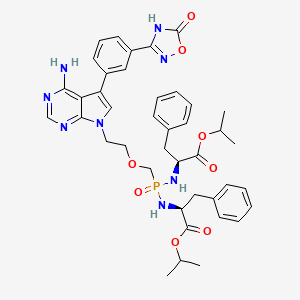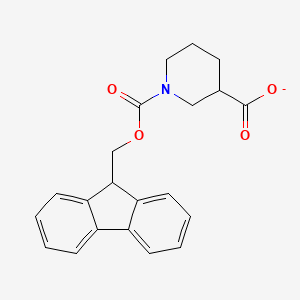
1,3-Piperidinedicarboxylic acid, 1-(9H-fluoren-9-ylmethyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Fmoc-3-carboxypiperidine can be synthesized through various methods. One common method involves the reaction of piperidine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which can be obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .
Industrial Production Methods: In industrial settings, the production of Fmoc-3-carboxypiperidine often involves large-scale solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and scalable production of peptides and peptide derivatives, including Fmoc-3-carboxypiperidine .
Analyse Chemischer Reaktionen
Types of Reactions: Fmoc-3-carboxypiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions are common, where the Fmoc group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles such as amines or alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: Fmoc-3-carboxypiperidine is widely used in the synthesis of peptides and peptide-based compounds. It serves as a protecting group for amines, allowing for selective reactions and the formation of complex peptide structures .
Biology: In biological research, Fmoc-3-carboxypiperidine is used to study protein-protein interactions and enzyme mechanisms. It is also employed in the development of peptide-based drugs and therapeutic agents .
Medicine: The compound has applications in medicinal chemistry, particularly in the design and synthesis of peptide-based pharmaceuticals. It is used to create peptide drugs with improved stability and bioavailability .
Industry: In the industrial sector, Fmoc-3-carboxypiperidine is used in the large-scale production of peptides for various applications, including drug development, diagnostics, and biotechnology .
Wirkmechanismus
The mechanism of action of Fmoc-3-carboxypiperidine involves its role as a protecting group for amines. The Fmoc group is introduced to the amine through a reaction with Fmoc-Cl or Fmoc-OSu . This protects the amine from unwanted reactions during peptide synthesis. The Fmoc group can be removed under basic conditions, typically using piperidine, to reveal the free amine for further reactions .
Vergleich Mit ähnlichen Verbindungen
Fmoc-OSu (9-fluorenylmethylsuccinimidyl carbonate): Used for introducing the Fmoc group to amines.
Fmoc-Cl (fluorenylmethyloxycarbonyl chloride): Another reagent for Fmoc protection.
Boc (tert-butyloxycarbonyl): An alternative protecting group for amines, which is acid-labile.
Uniqueness: Fmoc-3-carboxypiperidine is unique due to its specific structure and the stability of the Fmoc group under acidic conditions. This makes it particularly useful in solid-phase peptide synthesis, where the Fmoc group can be selectively removed under basic conditions without affecting other functional groups .
Eigenschaften
Molekularformel |
C21H20NO4- |
|---|---|
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-3-carboxylate |
InChI |
InChI=1S/C21H21NO4/c23-20(24)14-6-5-11-22(12-14)21(25)26-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,14,19H,5-6,11-13H2,(H,23,24)/p-1 |
InChI-Schlüssel |
FINXGQXNIBNREL-UHFFFAOYSA-M |
Kanonische SMILES |
C1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


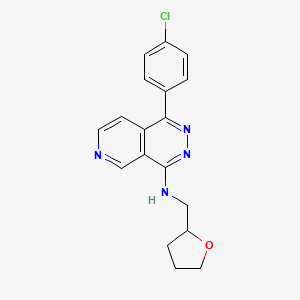

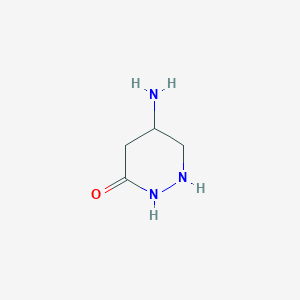
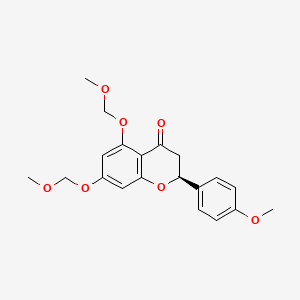
![[2-[6-[(4,5-dimethyl-1,3-thiazol-2-yl)amino]pyridin-2-yl]pyrrolidin-1-yl]-(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone](/img/structure/B12364662.png)
![L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-, 5-(phenylmethyl) ester](/img/structure/B12364672.png)
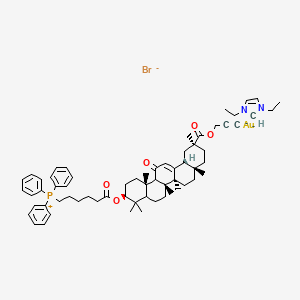
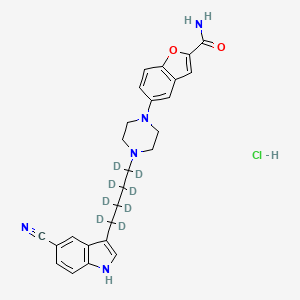
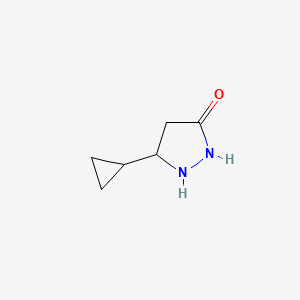
![3'-Methylidene-1-[3-(4'-methylidene-2,5'-dioxospiro[indole-3,2'-oxolane]-1-yl)propyl]spiro[indole-3,5'-oxolane]-2,2'-dione](/img/structure/B12364686.png)
